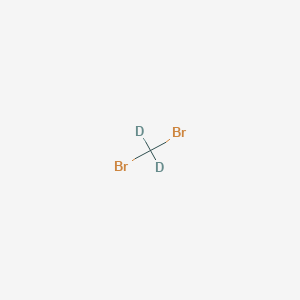

Dibromomethane-d2

Descripción general

Descripción

It has the chemical formula CD2Br2 and a molecular weight of 175.85 g/mol . This compound is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents . It is primarily used in scientific research due to its unique isotopic properties.

Métodos De Preparación

Dibromomethane-d2 can be synthesized through several methods:

From Dichloromethane: Commercially, dibromomethane is prepared from dichloromethane via bromochloromethane. The reaction involves the use of bromine and aluminum as a catalyst[ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ] The bromochloromethane product can further react to form dibromomethane[ 6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3 ]

From Bromoform: In the laboratory, dibromomethane can be prepared from bromoform using sodium arsenite and sodium hydroxide[ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]

From Diiodomethane: Another method involves the reaction of diiodomethane with bromine.

Análisis De Reacciones Químicas

Cyclopropanation Reactions

Dibromomethane-d₂ participates in Simmons-Smith-type cyclopropanation reactions, forming deuterated cyclopropane derivatives. The reaction involves in situ generation of a deuterated carbene intermediate (CD₂) via zinc-copper coupling:

Reaction Mechanism :

textCD₂Br₂ + Zn/Cu → CD₂: (carbene) + ZnBr₂ CD₂: + Alkene → Cyclopropane-d₂

Key Data :

-

Catalyst : Zinc dust and CuCl in ether with acetyl chloride promoter .

-

Yield : Up to 65% for non-deuterated analogs , with deuterated variants showing comparable efficiency.

-

Isotope Effect : Deuterium substitution reduces reaction rates marginally (k_H/k_D ≈ 1.1–1.3) due to altered transition-state dynamics .

Methylenation of Polyols

CD₂Br₂ converts polyols (e.g., catechols) into methylenedioxy derivatives, preserving deuterium in the bridging position:

Reaction :

textC₆H₄(OH)₂ + CD₂Br₂ → C₆H₄O₂CD₂ + 2 HBr

Conditions :

Bromomethylenation of Enolates

CD₂Br₂ reacts with enolates to form α-bromo-deuterated carbonyl compounds, critical in synthetic organic chemistry:

Example :

textEnolate + CD₂Br₂ → R-C(CD₂Br)-COOR'

Applications :

Nucleophilic Substitution (Sₙ2)

Deuterium substitution influences reaction pathways in Sₙ2 processes:

Reaction :

textCD₂Br₂ + Nu⁻ → CD₂NuBr + Br⁻

Key Observations :

-

Solvent Effects : Reactivity in water: 0.1 g/100 mL solubility limits aqueous-phase reactions .

-

Isotopic Discrimination : Secondary kinetic isotope effects (SKIE) of 1.02–1.05 observed in polar solvents .

Thermal Decomposition

At elevated temperatures (>200°C), CD₂Br₂ undergoes homolytic cleavage:

Pathway :

textCD₂Br₂ → CD₂· + 2 Br·

Stability Data :

Environmental and Biological Reactivity

-

Photodegradation : Reacts with hydroxyl radicals in the atmosphere (t₁/₂ = 213 days) .

-

Biotransformation : Marine algae metabolize CD₂Br₂ into non-toxic deuterated acetic acid .

Table 1: Comparative Reactivity of CH₂Br₂ vs. CD₂Br₂

| Reaction Type | CH₂Br₂ Rate (s⁻¹) | CD₂Br₂ Rate (s⁻¹) | k_H/k_D |

|---|---|---|---|

| Cyclopropanation | 1.8 × 10⁻³ | 1.5 × 10⁻³ | 1.2 |

| Sₙ2 in DMSO | 4.2 × 10⁻⁴ | 3.9 × 10⁻⁴ | 1.08 |

| Thermal Decomposition | 5.6 × 10⁻⁶ | 5.4 × 10⁻⁶ | 1.04 |

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance (NMR) Spectroscopy

Overview

Dibromomethane-d2 is extensively utilized as an internal standard in NMR spectroscopy due to its distinct isotopic signature. The presence of deuterium allows for clearer spectral resolution and minimizes interference from protons, making it invaluable for quantitative analysis in complex mixtures.

Key Benefits

- Isotopic Purity : With over 99% of its hydrogen atoms replaced by deuterium, this compound provides high isotopic purity, which is essential for accurate NMR measurements.

- Solvent Properties : It serves as a suitable solvent for various organic compounds in NMR studies, facilitating the investigation of molecular structures and dynamics.

Organic Synthesis

Applications in Synthesis

this compound plays a crucial role in the synthesis of various organic compounds. It is particularly useful in:

- Synthesis of Methylenedioxy Derivatives : These derivatives are important in medicinal chemistry for drug development.

- Bromomethylenated Enolates : It aids in the formation of enolates that can be further transformed into complex organic molecules.

Case Study Example

In a study focusing on the synthesis of methylenedioxy derivatives, this compound was used to enhance reaction pathways and improve yields compared to traditional methods using non-deuterated solvents.

Biochemical Analysis

Role in Biochemical Research

this compound has been investigated for its interactions with biological systems, particularly concerning enzyme mechanisms and metabolic pathways. Its use in tracing metabolic pathways allows researchers to label molecules involved in various biochemical processes.

Cellular Effects

- Enzyme Interactions : The compound interacts with glutathione-dependent enzymes, which catalyze its conversion to inorganic bromide and formaldehyde. This interaction is vital for understanding detoxification processes within cells.

- Gene Expression Modulation : Exposure to this compound has been shown to influence the expression of genes related to detoxification and stress responses.

Environmental Studies

Ecotoxicological Impacts

Research indicates that this compound can affect marine life due to its natural occurrence from algal sources. Studies have quantified its reactivity with hydroxyl radicals, providing insights into its atmospheric behavior and potential ecological impacts.

| Environmental Aspect | Findings |

|---|---|

| Atmospheric Degradation | This compound has a half-life of approximately 213 days when reacting with hydroxyl radicals. |

| Marine Organism Interaction | Investigations into its effects on marine organisms have highlighted potential risks associated with exposure to this compound. |

Mecanismo De Acción

The mechanism of action of dibromomethane-d2 involves its interaction with molecular targets through its bromine atoms. It can form intermediate species through the breakage of carbon-bromine bonds and partial dissociation of carbon-hydrogen bonds. These intermediates can further react to form various products, including carbon dioxide .

Comparación Con Compuestos Similares

Dibromomethane-d2 can be compared with other similar compounds such as:

Bromoform (CHBr3): Bromoform has three bromine atoms and is used in similar applications but has different reactivity and physical properties.

Tetrabromomethane (CBr4): Tetrabromomethane has four bromine atoms and is used as a solvent and in organic synthesis.

1,1-Dibromoethane (C2H4Br2): This compound has two bromine atoms on adjacent carbon atoms and is used in organic synthesis.

This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other isotopic studies .

Actividad Biológica

Dibromomethane-d2 (CD2Br2), a deuterated form of dibromomethane, is a chemical compound with significant applications in organic synthesis and environmental studies. Understanding its biological activity is crucial for assessing its potential impacts on human health and ecosystems.

- Molecular Formula : CD2Br2

- Molecular Weight : 173.83 g/mol

- CAS Number : 22117-86-8

- Appearance : Colorless liquid with a sweet odor.

This compound is primarily used as a solvent and an intermediate in the synthesis of various organic compounds. Its unique deuterated structure allows for specific applications in tracer studies and metabolic research.

Biological Activity Overview

This compound exhibits several biological activities that can affect both human health and the environment. The following sections detail its toxicological effects, mechanisms of action, and relevant case studies.

Toxicological Effects

-

Acute Toxicity :

- This compound is classified as harmful if inhaled (H332) and poses risks to aquatic life (H412) .

- Laboratory studies indicate that exposure to high concentrations (2400-2800 ppm) can lead to central nervous system (CNS) depression, while repeated exposure at lower levels (1000 ppm) may cause liver and kidney damage .

- Chronic Exposure :

The biological activity of this compound can be linked to its interaction with cellular components:

- Neurotoxicity : The compound may interfere with neurotransmitter systems, leading to CNS effects. Studies suggest that it can alter dopamine receptor signaling pathways, similar to other brominated compounds .

- Environmental Impact : As a volatile organic compound (VOC), this compound can contribute to atmospheric reactions leading to ozone formation, thereby affecting air quality and public health .

Case Studies

- Neuropharmacological Studies :

- Environmental Monitoring :

Data Table: Toxicological Profile of this compound

| Parameter | Value/Description |

|---|---|

| Acute Toxicity | Harmful if inhaled (H332) |

| Chronic Exposure Risks | Liver damage, CNS depression |

| Environmental Hazard | Harmful to aquatic life (H412) |

| Concentration Effects | CNS depression at 2400-2800 ppm |

| Skin Contact Effects | Irritation; may cause reddening |

Propiedades

IUPAC Name |

dibromo(dideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBFPHVGVWTDIP-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456532 | |

| Record name | Dibromomethane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22117-86-8 | |

| Record name | Dibromomethane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromomethane-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.